XLogP3 Difference vs. 1‑Methyl Analog: Lipophilicity Tuning for Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2.6, compared with 1.9 for the 1-methyl analog (5-(4-chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole, CAS 69746-30-1), representing a ΔlogP of +0.7 log units [1][2]. In drug‑discovery programs, an increase of 0.7 logP units can translate to a ~5‑fold increase in predicted membrane partitioning, which is meaningful when optimizing for passive permeability or blood‑brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.6 (unitless) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole (CAS 69746-30-1): 1.9 |
| Quantified Difference | ΔXLogP = +0.7 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction |
Why This Matters
Selecting the allyl analog over the methyl analog affords a quantifiable lipophilicity boost without altering the tetrazole‑phenyl core, enabling fine‑tuning of ADME properties in lead optimization.
- [1] PubChem Compound Summary for CID 1490144 (target). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/303144-89-0 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 1490123 (1‑methyl analog). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/69746-30-1 (accessed 2026-05-07). View Source
